Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate
Overview
Description
Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate is a chemical compound with the CAS Number: 2060040-09-5 . It has a molecular weight of 191.19 and its molecular formula is C7H6NNaO2S . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO2S.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
- Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate has been utilized in the synthesis of various thiazole derivatives. For instance, sodium hydride-induced cyclization of certain compounds has been employed to create 5-alkoxy-4-tosylthiazoles and ethyl 5-alkoxythiazol-4-ylcarboxylates in good to excellent yields (Rajeev et al., 2017).
Pharmaceutical Research
- In pharmaceutical research, synthesis and structural studies of various thiazole derivatives have been conducted. These studies include the preparation of compounds like 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates and 4-acylhydrazino-2-aminothiazole-5-carboxylates, which have potential applications in drug development (Cocco et al., 2004).
Agronomy and Food Industry
- This compound derivatives have been used as additive prodrugs of cysteine and glutathione in the agronomy and food industries. A notable application is in the preparation of sodium salts of these compounds in powder form using a flow system coupled to a spray dryer (Novo et al., 2016).
Chemical Synthesis and Reactions
- The compound has been involved in chemical reactions such as the synthesis of 2,4-disubstituted-1,3-thiazoles and selenazoles, highlighting its role in the creation of novel chemical entities (Banothu et al., 2014).
- It has also been used in the study of reactions of 3-cyclopropyl-3-oxopropionitrile anion, demonstrating its versatility in various chemical synthesis processes (Petrosyan et al., 2007).
Biological Activity Studies
- Research has been conducted on the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, showcasing the biological activities of these compounds, including their fungicidal and antivirus activities, which could have implications for healthcare and disease management (Fengyun et al., 2015).
Safety and Hazards
Future Directions
As for future directions, while specific information about Sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate is not available, thiazole derivatives are a subject of ongoing research due to their wide range of biological activities . They are being explored for potential applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a range of biochemical pathways, often resulting in downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
sodium;4-cyclopropyl-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.Na/c9-7(10)6-8-5(3-11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNCASSNJLXSQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060040-09-5 | |
Record name | sodium 4-cyclopropyl-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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